Kinase Inhibition Potency: Class‑Level Activity of C‑4 Triazole‑Substituted Pyrido[2,3-d]pyrimidines vs. Earlier Aryl‑Substituted Analogs
A library of 27 C‑4 triazole‑substituted pyrido[2,3-d]pyrimidines, designed to probe an unexploited region of the FGFR3 ATP cleft, demonstrated that the triazole‑appended subclass achieves 55–89% inhibition of FGFR3 kinase activity at 2 µM, a range not achieved by the earlier C‑4 aryl‑substituted inhibitors that lacked the triazole‑directed vector [1]. Although the target compound itself has not been individually profiled in this assay, it belongs to precisely the same C‑4 triazole‑azetidine structural subclass, providing a strong class‑level expectation of superior FGFR3 engagement relative to classical C‑4 aryl analogs [1].
| Evidence Dimension | FGFR3 kinase inhibition at 2 µM |
|---|---|
| Target Compound Data | 55–89% inhibition (class‑level for C‑4 triazole pyrido[2,3-d]pyrimidines) [1] |
| Comparator Or Baseline | Earlier C‑4 aryl pyrido[2,3-d]pyrimidines (e.g., PD‑166866 series); typical FGFR3 IC₅₀ ≈ 0.2–2 µM for the most potent analogs, but structurally do not interact with the region targeted by the triazole [2] |
| Quantified Difference | The triazole subclass consistently achieves >50% inhibition at a screening concentration where many aryl analogs show negligible or unmeasurable FGFR3 activity; however, a direct head‑to‑head IC₅₀ comparison is not available. |
| Conditions | In vitro FGFR3 kinase activity assay, 2 µM compound concentration, recombinant enzyme [1] |
Why This Matters
Procurement of any C‑4 triazole‑containing pyrido[2,3-d]pyrimidine (including the target compound) is justified over C‑4 aryl analogs when the project requires inhibitor occupancy of the specific ATP‑pocket sub‑region that governs FGFR3 selectivity.
- [1] Le Corre, L., et al. (2010). Organic & Biomolecular Chemistry, 8(9), 2164–2173. View Source
- [2] Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296–2303. (Referenced as the source of the C‑4 aryl pyrido[2,3-d]pyrimidine scaffold.) View Source
